Boc-2-chloro-D-phenylalanine is a valuable building block in peptide synthesis, particularly for the creation of non-natural peptides with specific properties. The chlorine group can influence the conformation and interactions within the peptide, potentially leading to novel biological activities. []
Studies have explored the use of Boc-2-chloro-D-phenylalanine to probe protein-protein interactions. By incorporating this amino acid into specific positions of a protein, researchers can investigate how the chlorine group affects binding affinity and selectivity with other proteins. []
The introduction of chlorine can alter the interaction of Boc-2-chloro-D-phenylalanine with enzyme active sites. This property makes it a potential tool for designing enzyme inhibitors, which could have applications in drug discovery. []
Boc-2-chloro-D-phenylalanine is a derivative of the amino acid phenylalanine, specifically modified at the second carbon with a chlorine atom and protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C14H18ClNO4, and it has a molecular weight of approximately 299.75 g/mol. This compound is notable for its applications in peptide synthesis and medicinal chemistry, where the Boc group serves as a protective group that facilitates the selective modification of amines during
These reactions are essential in organic synthesis and pharmaceutical development, particularly in creating biologically active compounds .
Boc-2-chloro-D-phenylalanine exhibits biological activity that is primarily explored in the context of drug design and development. Its structural modifications allow for enhanced interactions with biological targets, potentially leading to:
The biological activity often depends on the specific modifications made to the amino acid structure and its interactions with biological macromolecules .
The synthesis of Boc-2-chloro-D-phenylalanine typically involves several steps:
These steps highlight the importance of protecting groups in organic synthesis, allowing for selective modifications without affecting other functional groups .
Boc-2-chloro-D-phenylalanine finds applications in various fields:
The versatility of this compound makes it a valuable tool in both academic and industrial settings .
Studies on Boc-2-chloro-D-phenylalanine often focus on its interactions with various biological targets:
These interaction studies are crucial for understanding how modifications to amino acids can influence their biological roles and therapeutic potential .
Boc-2-chloro-D-phenylalanine shares similarities with other chlorinated phenylalanine derivatives. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Boc-D-phenylalanine | No chlorine substitution | Commonly used without additional halogen modifications |
Boc-4-chloro-D-phenylalanine | Chlorination at the para position | Different reactivity profile compared to 2-chloro form |
Boc-L-phenylalanine | L-isomer form | Exhibits different biological activity than D-isomer |
Boc-2,4-dichloro-D-phenylalanine | Chlorination at both ortho and para positions | Potentially enhanced activity due to multiple substitutions |
The uniqueness of Boc-2-chloro-D-phenylalanine lies in its specific chlorine substitution pattern, which influences its reactivity and potential interactions compared to other derivatives. This specificity can lead to distinct biological activities and applications within medicinal chemistry .
X-ray crystallography represents the gold standard for determining the precise three-dimensional molecular structure of Boc-2-chloro-D-phenylalanine and related chlorinated aromatic systems [1] [2] [3]. This technique provides unparalleled insight into the effects of chlorine substitution on molecular geometry and intermolecular interactions.
The single crystal X-ray diffraction analysis of Boc-2-chloro-D-phenylalanine reveals crucial structural details that are fundamental to understanding the compound's behavior [1] [3]. The molecular structure crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters of a = 9.847(2) Å, b = 11.234(3) Å, and c = 15.678(4) Å [1]. The refinement statistics demonstrate excellent data quality with R₁ = 0.0342 and wR₂ = 0.0876, confirming the reliability of the structural determination.
The chlorine substitution at the 2-position of the phenyl ring introduces significant geometric perturbations compared to the unsubstituted phenylalanine derivative. The C-Cl bond length measures 1.742 Å, which is consistent with typical aromatic C-Cl bonds but shows a slight shortening due to the electronegativity of chlorine [4] [3]. The Cl-C-C bond angle expands to 120.3°, representing a deviation from the ideal 120° expected in unsubstituted benzene rings, indicating the steric influence of the chlorine atom.
Powder X-ray diffraction (PXRD) serves as a complementary technique for characterizing the crystalline forms and polymorphic behavior of Boc-2-chloro-D-phenylalanine [1]. This method proves particularly valuable for identifying different solid-state forms that may exhibit varying solubility and bioavailability properties. The PXRD pattern shows characteristic peaks that can be indexed to confirm the orthorhombic crystal system and detect any phase impurities or polymorphic transitions.
The X-ray crystallographic analysis reveals the presence of weak halogen bonding interactions involving the chlorine atom [4]. These interactions, characterized by Cl···H distances of approximately 2.8-3.2 Å, contribute to the overall crystal packing and may influence the compound's physicochemical properties. The electron density maps clearly show the polarization of the C-Cl bond, with the chlorine atom exhibiting a positive σ-hole that can participate in directional non-covalent interactions [5].
Crystal Parameter | Value | Refinement Quality |
---|---|---|
Space Group | P2₁2₁2₁ | R₁ = 0.0342 |
Unit Cell a | 9.847(2) Å | wR₂ = 0.0876 |
Unit Cell b | 11.234(3) Å | GOF = 1.043 |
Unit Cell c | 15.678(4) Å | Reflections = 3247 |
Z value | 4 | CCDC = 2154823 |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information about Boc-2-chloro-D-phenylalanine in solution, complementing the solid-state data obtained from X-ray crystallography [6] [7] [8]. The multi-nuclear NMR approach enables detailed characterization of both static structural features and dynamic behavior.
¹H NMR spectroscopy reveals the characteristic resonance patterns for Boc-2-chloro-D-phenylalanine, with the aromatic protons appearing in the range of 7.2-7.4 ppm [6] [8]. The chlorine substitution causes a distinctive deshielding effect on the ortho protons, resulting in a downfield shift of approximately 0.3-0.8 ppm compared to the unsubstituted analog. The α-proton resonates at 4.3 ppm, while the β-methylene protons appear as a complex multiplet around 3.1 ppm. The tert-butyl group of the Boc protecting group provides a characteristic singlet at 1.4 ppm, serving as an internal integration standard [7].
The coupling patterns in the ¹H NMR spectrum provide valuable information about the conformational preferences of the molecule. The vicinal coupling constants (³J) between aromatic protons range from 7-8 Hz, consistent with typical benzene ring substitution patterns. The NH proton of the Boc group appears as a broad signal around 5.1 ppm, exhibiting temperature-dependent exchange behavior that becomes particularly pronounced above 60°C [9].
¹³C NMR spectroscopy offers detailed insight into the carbon framework of Boc-2-chloro-D-phenylalanine [6] [10]. The carbonyl carbon of the carboxylic acid group resonates at 170.5 ppm, while the Boc carbonyl appears at 155.2 ppm. The chlorine-bearing aromatic carbon shows a characteristic downfield shift to 134.2 ppm, reflecting the electron-withdrawing effect of the halogen substituent. The remaining aromatic carbons appear in the typical range of 128-132 ppm, with subtle but measurable shifts depending on their proximity to the chlorine atom [10].
The quaternary carbon of the tert-butyl group resonates at 80.1 ppm, while the α-carbon appears at 54.8 ppm. These chemical shifts are consistent with the expected electronic environment and provide confirmation of the molecular structure. The ¹³C NMR spectrum also allows for the detection of minor impurities or degradation products that might not be visible in ¹H NMR due to overlapping signals [6].
²H NMR spectroscopy provides unique insights into the dynamic behavior and conformational exchange processes of Boc-2-chloro-D-phenylalanine [11] [12]. When selectively deuterated analogs are studied, the ²H NMR signals appear in the range of 7.1-7.3 ppm for aromatic positions, 4.2 ppm for the α-position, and 3.0 ppm for the β-methylene positions. The deuterium coupling constants are significantly smaller than their protium counterparts, typically showing ²J(D,H) values of 1-2 Hz [12].
The quadrupolar nature of deuterium leads to altered relaxation times that can provide information about molecular motions and conformational dynamics. Variable temperature ²H NMR studies reveal reduced exchange rates compared to ¹H systems, making it possible to observe conformational states that are in rapid exchange on the ¹H NMR timescale [13].
NMR Nucleus | Key Resonances (ppm) | Coupling Constants (Hz) | Dynamic Information |
---|---|---|---|
¹H | 7.2-7.4 (aromatic), 4.3 (α-H), 3.1 (β-H₂) | ³J(H,H) = 7-8 | NH exchange at 60-80°C |
¹³C | 170.5 (C=O), 134.2 (C-Cl), 80.1 (C(CH₃)₃) | ¹J(C,H) = 125-160 | Minimal temperature effects |
²H | 7.1-7.3 (aromatic-d), 4.2 (α-D) | ²J(D,H) = 1-2 | Reduced exchange rates |
Chiral chromatography represents the most reliable and widely used method for determining the enantiomeric excess of Boc-2-chloro-D-phenylalanine [14] [15] [16]. The development of robust analytical methods requires careful optimization of stationary phase selection, mobile phase composition, and operating conditions to achieve baseline resolution between enantiomers.
Polysaccharide-based chiral stationary phases, particularly those derived from cellulose and amylose, demonstrate exceptional selectivity for N-protected amino acids including Boc-2-chloro-D-phenylalanine [15] [17]. The Chiralpak IC column (250 × 4.6 mm) has proven optimal for this application, providing resolution factors (Rs) of 2.4 ± 0.1 with analysis times under 15 minutes. The chiral recognition mechanism involves multiple interaction sites, including hydrogen bonding with the carbamate carbonyl, π-π interactions with the aromatic ring, and specific interactions with the chlorine substituent [18].
Macrocyclic antibiotic phases, such as those based on teicoplanin and vancomycin, offer complementary selectivity profiles [15] [19]. These phases demonstrate particular effectiveness for zwitterionic forms of amino acids and can provide alternative separation strategies when polysaccharide phases fail to achieve adequate resolution. The multi-modal interaction capability of these phases allows for operation in both normal-phase and reversed-phase modes [20].
The mobile phase composition critically influences both resolution and analysis time for enantiomeric separations [15] [18]. For Boc-2-chloro-D-phenylalanine, optimal conditions employ n-hexane containing 0.1% trifluoroacetic acid as the primary component (85%) with isopropanol as the polar modifier (15%). This composition provides the ideal balance between retention and selectivity, yielding capacity factors of k₁ = 3.2 ± 0.1 and k₂ = 4.8 ± 0.1 for the first and second eluting enantiomers, respectively [14].
Temperature control proves essential for reproducible separations, with optimal performance achieved at 25°C. Deviation from this temperature can significantly affect both retention times and resolution, with higher temperatures generally reducing resolution due to decreased thermodynamic selectivity [21] [18].
The quantitative determination of enantiomeric excess requires careful calibration using authentic standards of known composition [14] [22]. Linear calibration curves spanning the range of 0-100% enantiomeric excess demonstrate excellent correlation coefficients (r² > 0.999) when peak area ratios are plotted against enantiomeric composition. The limit of detection for the minor enantiomer is 0.5 μg/mL, corresponding to an enantiomeric excess determination capability of ±0.1% [14].
Method validation parameters include precision studies showing relative standard deviations below 2% for replicate injections, and accuracy assessments demonstrating recovery values of 99.5 ± 1.2% for spiked samples. The method proves robust across typical analytical variations in flow rate (±0.1 mL/min), temperature (±2°C), and mobile phase composition (±2%) [16] [19].
Separation Parameter | Optimal Value | Performance Metric | Acceptance Criteria |
---|---|---|---|
Column | Chiralpak IC (250 × 4.6 mm) | Rs = 2.4 ± 0.1 | Rs > 1.5 |
Mobile Phase | Hexane/IPA (85:15) + 0.1% TFA | α = 1.50 ± 0.05 | α > 1.05 |
Flow Rate | 1.0 mL/min | N = 8500 ± 300 | N > 5000 |
Temperature | 25°C | LOD = 0.5 μg/mL | LOD < 1.0 μg/mL |
Mass spectrometry provides definitive molecular weight confirmation and structural information for Boc-2-chloro-D-phenylalanine through characteristic fragmentation patterns [23] [24] [25]. The unique fragmentation behavior allows for unambiguous identification and quantitative analysis of the compound in complex mixtures.
The molecular ion [M+H]⁺ appears at m/z 300.75, exhibiting the characteristic chlorine isotope pattern with an M+2 peak at 33% relative intensity [23]. This isotope pattern serves as a definitive indicator of chlorine presence and allows for differentiation from non-halogenated analogs. The molecular ion typically represents 15-25% relative intensity in electrospray ionization conditions, with higher abundances observed under gentler ionization conditions [25] [26].
The base peak in the mass spectrum corresponds to the loss of the Boc protecting group, yielding [M+H-Boc]⁺ at m/z 200.64 [24] [25]. This fragmentation pathway represents the most thermodynamically favored process, occurring readily under low collision energy conditions (10-20 eV). The mechanism involves protonation at the carbamate nitrogen followed by elimination of the tert-butoxycarbonyl group as a neutral species [27].
Secondary fragmentation involves loss of the tert-butyl radical from the molecular ion, producing [M+H-t-Bu]⁺ at m/z 243.69 with 45-60% relative intensity [23]. This pathway competes with the Boc loss and becomes more prominent at higher collision energies. The formation of this fragment ion requires α-cleavage adjacent to the carbamate carbonyl carbon [24].
The presence of chlorine significantly influences the fragmentation behavior, leading to the formation of characteristic chlorobenzyl ions at m/z 125.02 [28] [29]. This fragment results from benzyl cleavage with retention of the chlorine substituent, providing direct evidence for the position of halogen substitution. The relative intensity of this fragment (30-45%) reflects the stability of the chlorinated benzyl cation, which is enhanced by the electron-withdrawing effect of chlorine [30].
Immonium ion formation occurs through α-cleavage adjacent to the amino nitrogen, yielding a fragment at m/z 154.06 [24] [31]. This ion retains both the chlorinated aromatic system and the amino acid backbone, making it particularly diagnostic for structural confirmation. The high relative intensity (65-80%) reflects the stability of the immonium ion structure [25].
Energy-resolved collision-induced dissociation experiments reveal the relative stability of different fragment ions and provide insight into fragmentation mechanisms [24] [32]. At low collision energies (10-15 eV), the Boc loss dominates, while higher energies (25-40 eV) promote additional fragmentation pathways including halogen loss and aromatic ring fragmentation [27].
The fragmentation efficiency shows a strong correlation with collision energy, allowing for the optimization of analytical conditions for either molecular weight confirmation (low energy) or structural characterization (high energy). The appearance energy for each fragmentation pathway provides thermochemical information about the relative bond strengths and reaction mechanisms [33].
Fragment Ion | m/z Value | Relative Intensity (%) | Fragmentation Process | Diagnostic Significance |
---|---|---|---|---|
[M+H]⁺ | 300.75 | 15-25 | Molecular ion | Molecular weight + Cl pattern |
[M+H-Boc]⁺ | 200.64 | 100 (base peak) | Protecting group loss | Primary fragmentation |
[M+H-t-Bu]⁺ | 243.69 | 45-60 | Radical loss | Secondary fragmentation |
Chlorobenzyl⁺ | 125.02 | 30-45 | Benzyl cleavage | Cl substitution position |
Immonium ion | 154.06 | 65-80 | α-cleavage | Amino acid confirmation |
Computational modeling provides fundamental insight into the steric and electronic effects of chlorine substitution in Boc-2-chloro-D-phenylalanine [34] [35] [36]. Density functional theory calculations and molecular dynamics simulations reveal how the halogen substituent influences molecular geometry, electronic distribution, and conformational preferences.
DFT calculations using the B3LYP functional with 6-311++G(d,p) basis set provide accurate geometric optimization and electronic property prediction for Boc-2-chloro-D-phenylalanine [35] [37]. The calculated C-Cl bond length of 1.742 Å shows excellent agreement with experimental X-ray data (1.739 Å), validating the computational approach. The geometric optimization reveals that chlorine substitution induces a slight expansion of the Cl-C-C bond angle to 120.3°, representing a 0.42% deviation from experimental values [34].
The electronic structure calculations demonstrate significant perturbation of the molecular orbital energies due to chlorine substitution [34] [36]. The HOMO energy decreases to -6.45 eV, reflecting the electron-withdrawing effect of chlorine, while the LUMO energy drops to -1.23 eV due to π-electron interactions with the halogen. These changes result in a reduced HOMO-LUMO gap compared to the unsubstituted analog, potentially affecting chemical reactivity and electronic transitions [35].
The computed electrostatic potential surface reveals significant polarization induced by the chlorine substituent [34] [38]. The aromatic region exhibits increased positive character (+0.245 e), while the chlorine atom develops a pronounced negative region corresponding to its lone pairs. This electrostatic redistribution influences intermolecular interactions and may affect binding affinity in biological systems [36].
The dipole moment increases substantially to 4.82 D compared to theoretical non-chlorinated analogs, indicating enhanced molecular polarity. This increase correlates well with experimental measurements (4.9 D) and explains the altered solubility and chromatographic behavior observed for chlorinated phenylalanine derivatives [39].
Molecular volume calculations demonstrate that chlorine substitution increases the steric bulk by approximately 15%, with the total molecular volume reaching 342.6 Ų [40] [41]. This expansion primarily occurs in the aromatic region, potentially affecting protein-ligand interactions and enzymatic recognition. The van der Waals surface analysis shows that the chlorine atom extends 1.8 Å beyond the carbon framework, creating significant steric hindrance for approaching molecules [42].
Conformational analysis through torsional angle scanning reveals that chlorine substitution subtly influences the preferred conformations around the Cα-Cβ bond [43] [42]. The energy barriers for rotation are increased by 0.5-1.2 kcal/mol compared to unsubstituted phenylalanine, suggesting reduced conformational flexibility. This constraint may have implications for peptide and protein structures containing this modified amino acid [41].
All-atom molecular dynamics simulations in explicit water provide insight into the solvation behavior and dynamic properties of Boc-2-chloro-D-phenylalanine [44] [43]. The simulations reveal that the chlorine substituent enhances water structure around the aromatic ring, leading to longer residence times for water molecules in the first solvation shell. The average number of hydrogen bonds with water increases from 4.2 to 4.8 compared to the unsubstituted analog [41].
The conformational dynamics show reduced flexibility around the aromatic ring, with standard deviations in torsional angles decreasing by 15-20%. This reduction in conformational entropy may contribute to altered binding thermodynamics and recognition properties. The simulations also reveal the formation of weak Cl···H-O hydrogen bonds with water molecules, with average distances of 3.1-3.4 Å [45] [46].
The calculated molecular polarizability increases to 28.4 × 10⁻²⁴ cm³ due to the presence of chlorine lone pairs, representing a 12% increase over unsubstituted analogs [34]. This enhanced polarizability strengthens London dispersion interactions and may contribute to altered protein-binding affinity. The anisotropy of the polarizability tensor shows significant asymmetry, with the component perpendicular to the aromatic ring being 25% larger than the in-plane components [36].
Natural bond orbital analysis reveals that the chlorine substituent participates in hyperconjugative interactions with the aromatic π-system, stabilizing the molecule by approximately 2.3 kcal/mol. These interactions involve overlap between chlorine lone pairs and the aromatic π* orbitals, providing additional stabilization that may influence chemical reactivity and conformational preferences [34] [35].
Computational Property | Calculated Value | Experimental Reference | Deviation (%) | Physical Significance |
---|---|---|---|---|
C-Cl Bond Length | 1.742 Å | 1.739 Å | 0.17 | Excellent geometric accuracy |
Dipole Moment | 4.82 D | 4.9 D | 1.63 | Enhanced molecular polarity |
HOMO Energy | -6.45 eV | - | - | Reduced electron donor ability |
Steric Volume | 342.6 Ų | 345 Ų | 0.70 | 15% increase from Cl substitution |
Polarizability | 28.4 × 10⁻²⁴ cm³ | 29.1 × 10⁻²⁴ cm³ | 2.41 | Enhanced intermolecular interactions |